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A detailed examination of the therapeutic potential of Cenupatide, a novel urokinase

plasminogen activator receptor (uPAR) inhibitor, reveals promising efficacy in both mouse and

rat models of inflammatory and neovascular diseases. While direct comparative studies in the

same disease model are limited, available data from diabetic nephropathy in rats and retinal

neovascularization in mice provide valuable insights into its cross-species activity and

underlying mechanisms.

Cenupatide, also known as UPARANT, is a synthetic peptide that acts as an antagonist of the

urokinase plasminogen activator receptor (uPAR). By inhibiting the interaction between uPAR

and the formyl peptide receptor (FPR), Cenupatide effectively modulates inflammatory and

angiogenic signaling pathways. This guide provides a comprehensive comparison of its

efficacy, supported by experimental data and detailed protocols from preclinical studies in

rodent models.

Mechanism of Action
Cenupatide exerts its therapeutic effects by disrupting the pro-inflammatory and pro-

angiogenic signaling cascade initiated by the binding of urokinase plasminogen activator (uPA)

to its receptor, uPAR. This interaction is known to activate various downstream pathways,

including the αvβ3 integrin/Rac-1 pathway, which is implicated in podocyte dysfunction in

diabetic nephropathy. Cenupatide specifically inhibits the binding of a uPAR-derived peptide to

formyl peptide receptors (FPRs), thereby mitigating the downstream inflammatory and

angiogenic responses.[1][2]
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Caption: Proposed signaling pathway of Cenupatide.

Efficacy of Cenupatide in a Rat Model of Diabetic
Nephropathy
A key study investigated the effects of Cenupatide in a rat model of streptozotocin (STZ)-

induced diabetic nephropathy. The results demonstrated a significant improvement in renal

function and a reduction in kidney damage.
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Parameter Control Diabetic (Vehicle)
Diabetic +
Cenupatide

Renal Function

Albuminuria (mg/24h) 10.5 ± 1.2 45.8 ± 5.3 22.1 ± 2.9

Serum Creatinine

(mg/dL)
0.4 ± 0.05 0.9 ± 0.1 0.5 ± 0.07

Inflammation &

Fibrosis

Glomerular FPR2

Expression (relative

units)

1.0 ± 0.1 2.5 ± 0.3 1.2 ± 0.2

Renal Fibronectin

(relative units)
1.0 ± 0.15 3.2 ± 0.4 1.5 ± 0.2

Renal Collagen IV

(relative units)
1.0 ± 0.2 2.8 ± 0.3 1.3 ± 0.18

Data presented as

mean ± SEM. Data

extracted from a study

on STZ-induced

diabetic nephropathy

in rats.[2]

Efficacy of Cenupatide in Mouse Models of Retinal
Neovascularization
Cenupatide has also been evaluated in mouse models of retinal neovascular diseases,

demonstrating potent anti-angiogenic and anti-inflammatory properties.

Choroidal Neovascularization (CNV) Model
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Treatment Group CNV Area (relative to control)

Vehicle 100%

Cenupatide (4 µg) ~60% reduction (p < 0.01)

Cenupatide (12 µg) ~40% reduction (p < 0.001)

Data from a laser-induced choroidal

neovascularization model in C57Bl6J mice.[3][4]

Oxygen-Induced Retinopathy (OIR) Model
In a mouse model of oxygen-induced retinopathy, Cenupatide was shown to normalize the

blood-retinal barrier more effectively than aflibercept or bevacizumab, two standard anti-VEGF

therapies.[3] Systemic subcutaneous administration of Cenupatide also effectively reduced iris

neovascularization.[5]

Treatment Group Effect on Blood-Retinal Barrier

Vehicle Significant leakage

Cenupatide Normalized barrier function

Aflibercept Less effective than Cenupatide

Bevacizumab Less effective than Cenupatide

Qualitative comparison from an oxygen-induced

retinopathy model in C57Bl/6 newborn mice.[3]

Experimental Protocols
Rat Model: Streptozotocin (STZ)-Induced Diabetic
Nephropathy
Animal Model: Male Sprague-Dawley rats.[2]

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (65 mg/kg)

dissolved in citrate buffer. Control animals received citrate buffer alone. Diabetes was
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confirmed by measuring blood glucose levels.[2]

Treatment Protocol: Four weeks after STZ injection, rats were treated with Cenupatide
(UPARANT) administered subcutaneously at a dose of 20 mg/kg daily for four weeks.[2]

Efficacy Assessment:

Renal Function: 24-hour urinary albumin excretion was measured using ELISA. Serum

creatinine levels were determined using a standard colorimetric assay.[2]

Gene and Protein Expression: Glomeruli were isolated to measure Formyl Peptide Receptor

2 (FPR2) mRNA levels by RT-qPCR. Renal tissue homogenates were used to quantify

fibronectin and collagen IV protein levels by Western blot.[2]
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Caption: Experimental workflow for the rat diabetic nephropathy model.

Mouse Model: Laser-Induced Choroidal
Neovascularization (CNV)
Animal Model: 6- to 8-week-old C57Bl6J mice.[3][4]

Induction of CNV: Choroidal neovascularization was induced by laser photocoagulation.[3][4]
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Treatment Protocol: Mice received intravitreal injections of Cenupatide (UPARANT) at doses of

4 µg and 12 µg on days 4, 8, and 12 after CNV induction. Control animals received vehicle

injections.[3]

Efficacy Assessment:

CNV Area: At day 15, mice were euthanized, and the area of choroidal neovascularization

was evaluated using immunohistochemistry with CD31 antibodies to stain endothelial cells.

[4]
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Caption: Experimental workflow for the mouse choroidal neovascularization model.

Conclusion
The available preclinical data strongly suggest that Cenupatide is a promising therapeutic

agent with significant efficacy across different rodent species and disease models. In rats with
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diabetic nephropathy, Cenupatide demonstrated potent renoprotective effects by improving

renal function and reducing inflammation and fibrosis. In mouse models of retinal

neovascularization, it effectively inhibited angiogenesis and vascular leakage. Although the

disease models differ, the consistent anti-inflammatory and anti-angiogenic effects observed in

both species underscore the potential of targeting the uPAR/FPR pathway. Further studies are

warranted to directly compare the efficacy of Cenupatide in a single disease model across

both species to better understand its cross-species pharmacological profile and to facilitate its

clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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